molecular formula C9H7F3N2 B2388077 4-Amino-3-Methyl-2-(Trifluoromethyl)Benzonitrile CAS No. 573764-86-0

4-Amino-3-Methyl-2-(Trifluoromethyl)Benzonitrile

Cat. No. B2388077
M. Wt: 200.164
InChI Key: FGBKSQXFNVUCEN-UHFFFAOYSA-N
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Patent
US08026262B2

Procedure details

The crude N-[4-cyano-2-methyl-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide from Example 191B was dissolved in EtOH (5 mL) and conc. HCl (5 mL). The resulting mixture was heated to 70° C. for 20 min. The cooled reaction's pH was adjusted to ca. 8 with 6 N NaOH. EtOAc (20 mL) was added and the isolated organic portion was dried (Na2SO4), filtered, and concentrated to afford the title compound: MS (ES) m/z 201 (M+1).
Name
N-[4-cyano-2-methyl-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([NH:9]C(=O)C(C)(C)C)=[C:5]([CH3:16])[C:4]=1[C:17]([F:20])([F:19])[F:18])#[N:2].Cl.[OH-].[Na+].CCOC(C)=O>CCO>[NH2:9][C:6]1[CH:7]=[CH:8][C:3]([C:1]#[N:2])=[C:4]([C:17]([F:18])([F:19])[F:20])[C:5]=1[CH3:16] |f:2.3|

Inputs

Step One
Name
N-[4-cyano-2-methyl-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=C(C(=C(C=C1)NC(C(C)(C)C)=O)C)C(F)(F)F
Name
Quantity
5 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the isolated organic portion was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=C(C#N)C=C1)C(F)(F)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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